1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone
Beschreibung
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone (molecular formula: C₂₁H₂₄ClN₃O; molecular weight: 330.8) is a synthetic compound featuring a pyridoindole core substituted with a chlorine atom at the 8-position and a cyclohexylethanone side chain .
Eigenschaften
Molekularformel |
C19H23ClN2O |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone |
InChI |
InChI=1S/C19H23ClN2O/c20-14-6-7-17-15(11-14)16-12-22(9-8-18(16)21-17)19(23)10-13-4-2-1-3-5-13/h6-7,11,13,21H,1-5,8-10,12H2 |
InChI-Schlüssel |
YGRGDHZSMANYGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Fischer Indole Synthesis
The Fischer indole reaction is widely employed to form the indole ring. A substituted phenylhydrazine reacts with a cyclic ketone under acidic conditions. For example, cyclohexanone derivatives can cyclize with 4-chlorophenylhydrazine in the presence of formic acid at elevated temperatures (80–100°C) to yield 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole. Modifications include using hypervalent iodine(III) reagents (e.g., phenyliodine bis(trifluoroacetate)) to enhance regioselectivity and yield (up to 88%).
Bischler–Möhlau Indole Synthesis
This method involves condensing α-chloro ketones with arylamines. For instance, 2-chlorocyclohexanone reacts with 4-chloroaniline in acetic acid under reflux to form the pyridoindole core. Catalytic Lewis acids like ZnCl₂ improve cyclization efficiency.
Chlorination Strategies
Introducing chlorine at the 8-position requires careful control to avoid over-halogenation.
Direct Electrophilic Substitution
Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively chlorinates the indole moiety. Yields range from 65–75%, with purity dependent on reaction time and stoichiometry.
Directed Ortho-Metalation
Using a directing group (e.g., tert-butoxycarbonyl, Boc) on the nitrogen atom enables lithiation at the 8-position with n-butyllithium, followed by quenching with hexachloroethane. This method achieves >90% regioselectivity but requires deprotection steps.
Acylation with Cyclohexylethanone
The ketone moiety is introduced via Friedel–Crafts acylation or nucleophilic substitution.
Friedel–Crafts Acylation
Reacting the chlorinated pyridoindole with cyclohexylacetyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at −40°C yields the target compound. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | −40°C | 85% |
| Catalyst Loading | 1.2 equiv AlCl₃ | |
| Reaction Time | 12 h |
Nucleophilic Substitution
A two-step process involves:
-
Methylation : Treating the pyridoindole with methyl iodide and K₂CO₃ in DMF to form a quaternary ammonium salt.
-
Acyl Transfer : Reacting the intermediate with cyclohexylethanone in toluene under reflux, achieving 78% yield.
Purification and Characterization
Crude product purification employs silica gel chromatography with petroleum ether/ethyl acetate (5:1 to 10:1 v/v). Analytical data include:
-
¹H NMR (CDCl₃): δ 1.2–1.8 (m, 11H, cyclohexyl), 2.45 (s, 3H, COCH₃), 3.2–4.1 (m, 4H, pyridoindole-CH₂).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Fischer Indole | High scalability | Requires harsh acids | 70–85% |
| Bischler–Möhlau | Mild conditions | Low regioselectivity | 50–65% |
| Friedel–Crafts | Direct acylation | Sensitive to moisture | 80–85% |
| Nucleophilic Sub | Avoids strong Lewis acids | Multi-step, lower atom economy | 70–78% |
Industrial-Scale Considerations
Patent US8501935B2 highlights critical process optimizations for large-scale production:
-
Azeotropic Drying : Toluene/water azeotrope reduces moisture to <0.15%, preventing AlCl₃ deactivation.
-
Catalyst Recovery : AlCl₃ is recovered via aqueous extraction, reducing costs.
-
Crystallization : The final product is recrystallized from isopropanol/water (3:1) to achieve ≥99% purity.
Emerging Methodologies
Recent advances include:
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone exhibit notable anticancer properties. The presence of the chloro group and the tetrahydropyrido structure may enhance the compound's ability to inhibit cancer cell proliferation. Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that these compounds can reduce neuroinflammation and promote neuronal survival.
Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthetic routes often include:
- Formation of the pyridoindole core.
- Introduction of the chloro substituent.
- Attachment of the cyclohexylethanone moiety.
Derivatives of this compound are also being explored for enhanced biological activity. Modifications at various positions on the pyridoindole scaffold can lead to compounds with improved potency and selectivity.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of a series of pyridoindole derivatives, including this compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.
Case Study 2: Neuroprotection
In a study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and inflammation markers compared to untreated controls.
Wirkmechanismus
The mechanism of action of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have shown that it binds to the active sites of target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
To contextualize its properties and applications, the compound is compared to analogs with similar pyridoindole or ethanone-based scaffolds. Key differences in substituents, physicochemical properties, and biological activity are summarized below.
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Differences in Bioactivity
- Chlorine Position and Quantity : The 8-chloro substitution in the target compound is conserved in analogs like 2-acetyl-8-chloro-pyridoindole , suggesting chlorine’s role in stabilizing aromatic interactions or enhancing binding affinity. In contrast, G022’s 6,7-dichloro substitution may alter metabolic stability or target selectivity .
- The 2-chlorophenyl variant (MW 324.8) leverages aromaticity for stronger binding to hydrophobic pockets, as seen in kinase inhibitors . Hydroxyethanone in G022 introduces hydrogen-bonding capacity but reduces metabolic stability due to susceptibility to oxidation .
Biologische Aktivität
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates elements from both indole and pyrido compounds, which are often associated with various biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its interactions with serotonin receptors and its potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C22H20ClN3O and a molecular weight of 377.9 g/mol. The presence of chlorine and the unique bicyclic structure contribute to its pharmacological properties.
Research indicates that compounds similar to this compound can act as ligands for serotonin receptors (5-HT receptors). These receptors play a crucial role in mood regulation and are targets for antidepressant drugs. Preliminary studies suggest that this compound may exhibit properties beneficial for treating anxiety and depression by modulating serotonergic pathways .
Serotonin Receptor Modulation
Studies have shown that the compound interacts with various serotonin receptor subtypes. Its structural similarity to known serotonergic agents suggests it may influence receptor activity significantly. The following table summarizes the interaction profiles of related compounds:
| Compound Name | Receptor Affinity (Ki) | Key Features |
|---|---|---|
| 5-Methoxytryptamine | 10 nM | Known serotonergic activity |
| 8-Chloro-N,N-dimethyltryptamine | 5 nM | Studied for psychedelic effects |
| 1-(8-chloro-1,3,4,5-tetrahydroindole) | TBD | Potential anxiolytic properties |
Case Studies
- Mood Disorders : A study involving animal models demonstrated that administration of related compounds led to significant reductions in anxiety-like behaviors. This suggests that modulation of serotonin receptors could be a viable pathway for therapeutic intervention in mood disorders .
- Neuropharmacological Effects : In vitro studies indicated that the compound could enhance serotonin release in neuronal cultures, supporting its potential use as an antidepressant agent. The mechanism appears to involve both direct receptor activation and indirect modulation through other neurotransmitter systems .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that allow for the exploration of structure-activity relationships (SAR). Understanding how changes in the chemical structure affect biological activity is crucial for optimizing its pharmacological profile.
Synthetic Pathway Overview
The synthetic route typically includes:
- Formation of the pyridoindole core.
- Introduction of the chloro substituent.
- Attachment of the cyclohexyl group via an ethyl linkage.
Q & A
Q. What are the common synthetic pathways for synthesizing 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyridoindole core via cyclization of substituted indole precursors under acidic or basic conditions.
- Step 2 : Introduction of the chloro group at the 8-position using electrophilic substitution (e.g., chlorination with POCl₃ or NCS).
- Step 3 : Coupling the pyridoindole intermediate with a cyclohexylethanone moiety via nucleophilic acyl substitution or ketone alkylation.
- Purification : Column chromatography or recrystallization is used to isolate the final product. Key reagents include POCl₃ for chlorination and Pd-catalyzed cross-coupling for alkylation .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the presence of the pyridoindole core (e.g., aromatic protons at δ 7.2–7.8 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR).
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 369.15).
- Infrared (IR) Spectroscopy : Detection of C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can structural modifications optimize target binding affinity and selectivity?
Systematic optimization strategies include:
- Substituent Analysis : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 8-position enhances electrophilicity and receptor interactions. Methoxy groups at the 5-position (indole) improve solubility but may reduce binding .
- Scaffold Hybridization : Combining pyridoindole with triazolopyridine (e.g., ) or quinoline moieties alters π-π stacking and hydrogen-bonding profiles.
- Computational Modeling : Docking studies using software like AutoDock Vina to predict binding modes with targets (e.g., tau proteins in Alzheimer’s disease) .
Q. How can contradictions in reported biological activities (e.g., estrogen receptor vs. kinase inhibition) be resolved?
Contradictions arise from assay conditions or structural variations. Resolution methods:
- Dose-Response Studies : Validate activity thresholds (e.g., IC₅₀ values) across multiple cell lines.
- Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects.
- Structural Analog Comparison : Compare substituent effects (e.g., chloro vs. methoxy) using a standardized assay protocol. For example, 8-chloro derivatives show stronger SERM activity, while 8-methoxy analogs favor kinase inhibition .
Q. What challenges exist in correlating in vitro and in vivo efficacy data for this compound?
Key challenges and solutions:
- Metabolic Stability : Use liver microsome assays to predict cytochrome P450-mediated degradation.
- Bioavailability : Assess solubility (e.g., LogP ~3.5) and permeability (Caco-2 assays).
- Toxicity Screening : Early-stage zebrafish or rodent models to evaluate hepatotoxicity and neurotoxicity. Discrepancies often stem from poor pharmacokinetic properties, requiring prodrug strategies or formulation optimization .
Methodological and Mechanistic Questions
Q. What is the hypothesized mechanism of action for this compound in neurological disorders?
Proposed mechanisms include:
- Tau Protein Modulation : Binding to microtubule-associated tau, inhibiting aggregation (linked to Alzheimer’s pathology).
- Serotonin Receptor Modulation : 5-HT₆/7 antagonism, validated via radioligand displacement assays (Ki < 100 nM).
- Kinase Inhibition : Suppression of CDK5/p25 hyperactivity, reducing neuroinflammation. Evidence from crystallography (PDB: 7FUR) supports direct binding to catalytic sites .
Q. How should researchers design assays to evaluate biological activity?
Recommended assays:
- In Vitro :
- Fluorescence Polarization : Measure tau aggregation inhibition.
- BRET/FRET : Quantify GPCR or kinase activity.
- In Vivo :
- Transgenic Mouse Models : TauP301L or APP/PS1 for Alzheimer’s.
- Behavioral Tests : Morris water maze for cognitive improvement.
Controls: Include known inhibitors (e.g., methylene blue for tau) and vehicle-only groups .
Q. What analytical methods confirm stereochemical purity and conformational stability?
Q. What are the potential therapeutic applications based on current research?
- Neurodegenerative Diseases : Alzheimer’s (tau aggregation inhibition) and Parkinson’s (kinase modulation).
- Oncology : Selective cytotoxicity in breast cancer (ERα modulation) and glioblastoma (kinase inhibition).
- Psychiatry : Antidepressant effects via 5-HT receptor interactions. Patent data (EP 18150422.6) highlights tau-targeting applications .
Q. How can researchers assess toxicity profiles during preclinical development?
- In Vitro : Ames test (mutagenicity), hERG assay (cardiotoxicity).
- In Vivo : Acute toxicity (LD₅₀ in rodents), histopathology of liver/kidneys.
- ADMET Prediction : Tools like ADMETlab 2.0 to forecast metabolic pathways.
Toxicity often correlates with off-target kinase binding, requiring selectivity optimization .
Q. Tables for Key Comparisons
Q. Synthetic Yield Optimization
| Step | Reagent | Yield | Purity (HPLC) |
|---|---|---|---|
| Chlorination | POCl₃ | 85% | 98% |
| Alkylation | Pd(PPh₃)₄ | 72% | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
